8-Bromo-6-methyl-3-phenylcoumarin
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Overview
Description
8-Bromo-6-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins, also known as benzopyrones, are a large family of compounds of natural and synthetic origin that exhibit a wide range of biological activities. The specific structure of this compound includes a bromine atom at the 8th position, a methyl group at the 6th position, and a phenyl group at the 3rd position on the coumarin scaffold. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-3-phenylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylcoumarin and bromobenzene derivatives.
Bromination: The bromination of 6-methylcoumarin is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized coumarin derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
8-Bromo-6-methyl-3-phenylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the oxidative deamination of neurotransmitters.
Antioxidant Activity: The compound’s structure allows it to scavenge free radicals and reduce oxidative stress, contributing to its antioxidant properties.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
8-Bromo-6-methyl-3-phenylcoumarin can be compared with other similar compounds, such as:
6-Methyl-3-phenylcoumarin: Lacks the bromine atom at the 8th position, which may affect its biological activity and reactivity.
8-Bromo-3-phenylcoumarin: Lacks the methyl group at the 6th position, which may influence its pharmacological properties.
8-Bromo-6-methylcoumarin: Lacks the phenyl group at the 3rd position, which may alter its chemical reactivity and applications.
The presence of the bromine atom, methyl group, and phenyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11BrO2 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
8-bromo-6-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-7-12-9-13(11-5-3-2-4-6-11)16(18)19-15(12)14(17)8-10/h2-9H,1H3 |
InChI Key |
TYLXEMSZGAPZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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